

Application Notes and Protocols for Hemoglobin Adduct Measurement

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Compound of Interest

Compound Name: *N*-2-(Hydroxyethyl)-L-valine-d4

Cat. No.: B12390791

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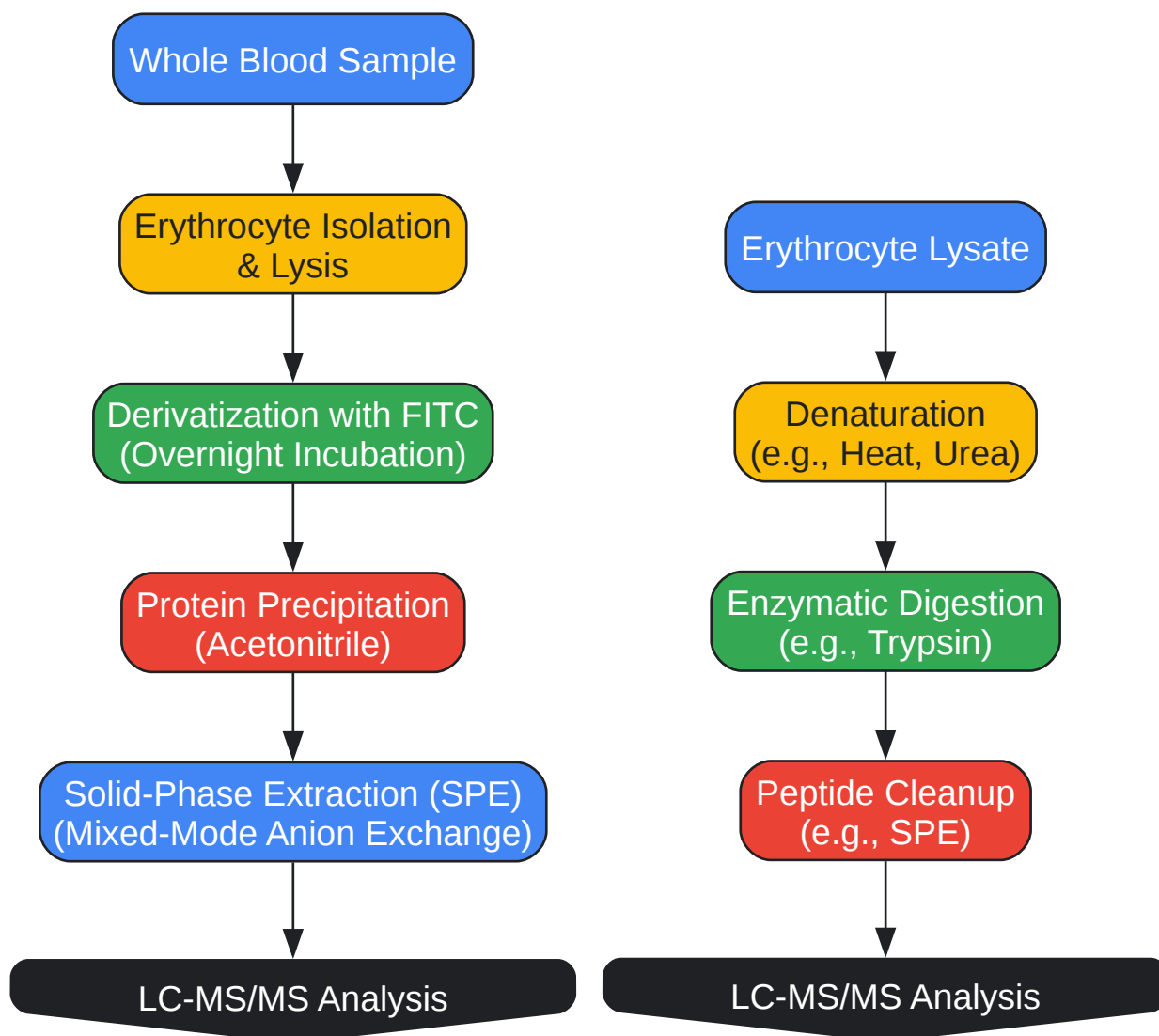
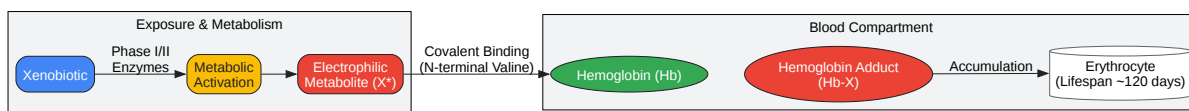
For Researchers, Scientists, and Drug Development Professionals

Introduction

Hemoglobin (Hb) adducts are valuable biomarkers for assessing exposure to a wide range of electrophilic compounds, including environmental toxins, carcinogens, and metabolites of pharmaceutical drugs.[1][2][3] These adducts are formed when reactive electrophiles covalently bind to nucleophilic sites on the hemoglobin protein, most commonly the N-terminal valine residues.[2][3] Due to the long lifespan of erythrocytes (approximately 120 days), hemoglobin adducts provide a cumulative measure of exposure over an extended period.[2][3] Their stability and abundance in blood make them ideal for biomonitoring studies.[1][4] This document provides detailed analytical protocols for the measurement of hemoglobin adducts, primarily focusing on mass spectrometry-based methods.

Signaling Pathway: Hemoglobin Adduct Formation

Electrophilic compounds or their reactive metabolites can react with nucleophilic sites on hemoglobin, such as the N-terminal valine, cysteine, and histidine residues.[2][3] This covalent modification leads to the formation of a stable adduct. The level of these adducts in the blood is proportional to the exposure dose of the electrophilic compound.



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